molecular formula C22H27NO5 B11447038 2-propoxyethyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-propoxyethyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11447038
M. Wt: 385.5 g/mol
InChI Key: ZEUDLCIDQMAGNI-UHFFFAOYSA-N
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Description

2-Propoxyethyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxyethyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and indole precursors. Key steps in the synthesis may involve:

    Aldol Condensation: Formation of the indole core.

    Esterification: Introduction of the carboxylate group.

    Alkylation: Addition of the propoxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.

    Reduction: Reduction reactions may target the carbonyl group in the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The methoxyphenyl group may enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Uniqueness: The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

2-propoxyethyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H27NO5/c1-4-9-27-10-11-28-22(25)21-14(2)20-18(23-21)12-16(13-19(20)24)15-5-7-17(26-3)8-6-15/h5-8,16,23H,4,9-13H2,1-3H3

InChI Key

ZEUDLCIDQMAGNI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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